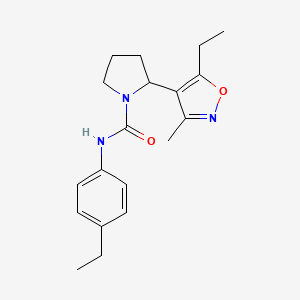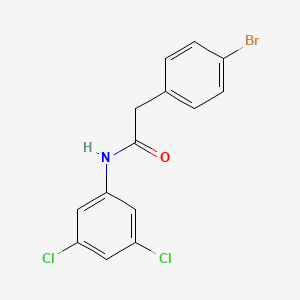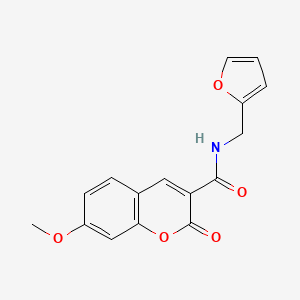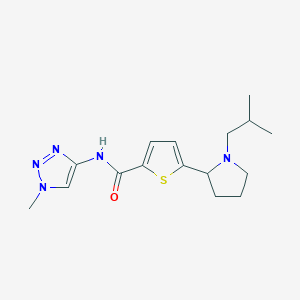![molecular formula C15H15N3O2 B6079038 N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B6079038.png)
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)spiro[2.3]hexane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)spiro[2.3]hexane-1-carbohydrazide, also known as SCH, is a chemical compound with potential applications in scientific research. The compound is synthesized through a multi-step process involving the reaction of various reagents. SCH has been shown to have a mechanism of action that involves the inhibition of certain enzymes, leading to biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)spiro[2.3]hexane-1-carbohydrazide involves the inhibition of certain enzymes through binding to the active site of the enzyme. The spirocyclic ring system of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)spiro[2.3]hexane-1-carbohydrazide is thought to mimic the transition state of the enzyme-catalyzed reaction, leading to the formation of a stable enzyme-inhibitor complex. This complex prevents the enzyme from carrying out its normal function, leading to the biochemical and physiological effects observed.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)spiro[2.3]hexane-1-carbohydrazide are primarily related to its inhibition of acetylcholinesterase and butyrylcholinesterase. Inhibition of these enzymes leads to increased levels of acetylcholine, which can improve cognitive function in certain neurological disorders such as Alzheimer's disease. Additionally, N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)spiro[2.3]hexane-1-carbohydrazide in lab experiments is its ability to selectively inhibit certain enzymes. This can be useful in studying the role of these enzymes in various biological processes. However, one limitation of using N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)spiro[2.3]hexane-1-carbohydrazide is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)spiro[2.3]hexane-1-carbohydrazide. One potential area of research is the development of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)spiro[2.3]hexane-1-carbohydrazide derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)spiro[2.3]hexane-1-carbohydrazide and its potential applications in the treatment of neurological disorders. Finally, the potential cytotoxic effects of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)spiro[2.3]hexane-1-carbohydrazide should be further investigated to determine its safety for use in both in vitro and in vivo experiments.
Synthesis Methods
The synthesis of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)spiro[2.3]hexane-1-carbohydrazide involves several steps. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form a beta-ketoester. The beta-ketoester is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with cyclohexanone in the presence of an acid catalyst to form the spirocyclic ring system. The final step involves the reduction of the nitro group to an amine using a reducing agent such as iron powder.
Scientific Research Applications
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)spiro[2.3]hexane-1-carbohydrazide has potential applications in scientific research, particularly in the field of enzyme inhibition. The compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for proper nerve function. Inhibition of these enzymes can lead to increased levels of acetylcholine, which can have beneficial effects in certain neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]spiro[2.3]hexane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-13(10-8-15(10)6-3-7-15)18-17-12-9-4-1-2-5-11(9)16-14(12)20/h1-2,4-5,10,16,20H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJVYNMVMHDAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)N=NC3=C(NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]spiro[2.3]hexane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,2-dimethylpropyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6078969.png)

![5-(4-methoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6078976.png)

![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](2-pyridinyl)methanone](/img/structure/B6078987.png)
![3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B6078995.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B6079004.png)
![ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate](/img/structure/B6079007.png)
![3-{1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6079012.png)

![2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6079024.png)
![3-[5-(4-chlorophenyl)-2-(nitroimino)-1,3,5-triazinan-1-yl]propanenitrile](/img/structure/B6079030.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6079057.png)
